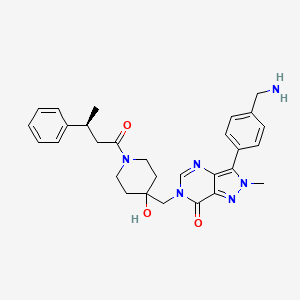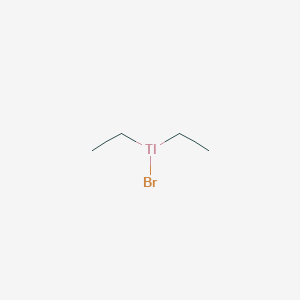
(2-Ethylhexyl)triphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylhexyl)triphenylsilane is an organosilicon compound with the molecular formula C26H32Si and a molecular weight of 372.62 g/mol It is a silane derivative where a triphenylsilane group is bonded to a 2-ethylhexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)triphenylsilane typically involves the reaction of triphenylsilane with 2-ethylhexyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylhexyl)triphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Ethylhexyl)triphenylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (2-Ethylhexyl)triphenylsilane involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon atom in the compound can form bonds with other elements, facilitating the formation of new compounds. The phenyl groups provide stability and influence the reactivity of the compound. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes and proteins, potentially affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: Lacks the 2-ethylhexyl group, making it less hydrophobic.
(2-Ethylhexyl)dimethylsilane: Contains two methyl groups instead of three phenyl groups, resulting in different chemical properties.
(2-Ethylhexyl)trimethylsilane: Similar structure but with three methyl groups instead of phenyl groups.
Uniqueness
(2-Ethylhexyl)triphenylsilane is unique due to its combination of a bulky 2-ethylhexyl group and three phenyl groups attached to the silicon atom. This structure imparts distinct chemical properties, such as increased hydrophobicity and stability, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C26H32Si |
|---|---|
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
2-ethylhexyl(triphenyl)silane |
InChI |
InChI=1S/C26H32Si/c1-3-5-15-23(4-2)22-27(24-16-9-6-10-17-24,25-18-11-7-12-19-25)26-20-13-8-14-21-26/h6-14,16-21,23H,3-5,15,22H2,1-2H3 |
Clé InChI |
LAKBGBXQBHJKSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate](/img/structure/B11939254.png)





![2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)



![N-[2-[2-[(2S,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B11939329.png)

